molecular formula C21H28N2O3 B388280 cycloheptyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

cycloheptyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B388280
M. Wt: 356.5g/mol
InChI Key: LQGDXFWJRJJQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cycloheptyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cycloheptyl ring, an ethylphenyl group, and a pyrimidinecarboxylate moiety

Preparation Methods

The synthesis of cycloheptyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethylphenyl group: This step often involves Friedel-Crafts alkylation reactions.

    Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving urea or other nitrogen-containing compounds.

    Final assembly: The final step involves esterification to form the carboxylate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

cycloheptyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cycloheptyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of cycloheptyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

cycloheptyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and ring structures, which can lead to differences in their chemical properties and biological activities

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5g/mol

IUPAC Name

cycloheptyl 4-(4-ethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H28N2O3/c1-3-15-10-12-16(13-11-15)19-18(14(2)22-21(25)23-19)20(24)26-17-8-6-4-5-7-9-17/h10-13,17,19H,3-9H2,1-2H3,(H2,22,23,25)

InChI Key

LQGDXFWJRJJQCZ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC3CCCCCC3

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC3CCCCCC3

Origin of Product

United States

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